5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine chemical structure and properties
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine chemical structure and properties
An In-Depth Technical Guide to 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Compound Overview and Chemical Identity
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring as its core scaffold. This core is substituted at the 5-position with a benzyloxy group (-OCH₂Ph) and at the 2-position with a 2,5-dimethyl-1H-pyrrol-1-yl group. The fusion of these particular moieties—a pyridine, a protected phenol, and a substituted pyrrole—positions this molecule as a compound of significant interest in medicinal chemistry and synthetic organic chemistry.
The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals due to its ability to form key hydrogen bonds and participate in various biological interactions.[1][2][3] The benzyloxy group serves as a common and stable protecting group for a phenol, which can be readily removed to reveal a hydroxyl group—a critical functional group for interacting with biological targets. The dimethylpyrrole moiety adds a lipophilic and sterically defined feature to the molecule. This combination of structural motifs suggests its potential utility as a versatile building block or a direct precursor for more complex, biologically active molecules.
Caption: Chemical structure of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties for this molecule are summarized below. While experimental data for properties like melting point are not widely published, they can typically be obtained from the certificate of analysis provided by chemical suppliers.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)-5-(phenylmethoxy)pyridine | [4] |
| CAS Number | 1083329-33-2 | [4][5] |
| Molecular Formula | C₁₈H₁₈N₂O | [4] |
| Molecular Weight | 278.35 g/mol | [6] |
| Canonical SMILES | CC1=CC=C(C)N1C1=CC=C(OCC2=CC=CC=C2)C=N1 | [4] |
| InChI | InChI=1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | [4] |
| InChI Key | RRCYSGPFDWAWQS-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥95-97% (Commercially available) | [4][7] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic Protons (Ph-CH₂ & Pyridine): Multiple signals expected in the δ 7.0-8.5 ppm range. Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.0-5.2 ppm. Pyrrole Protons: A singlet for the two equivalent C-H protons of the pyrrole ring around δ 5.8-6.0 ppm. Methyl Protons (-CH₃): A singlet for the six equivalent protons of the two methyl groups around δ 2.0-2.2 ppm. |
| ¹³C NMR | Aromatic Carbons: Multiple signals expected in the δ 110-160 ppm range. Benzylic Carbon (-O-CH₂-Ph): Signal expected around δ 70 ppm. Pyrrole Carbons: Signals for C=C and C-N expected in the δ 105-130 ppm range. Methyl Carbons (-CH₃): Signal expected around δ 13-15 ppm. |
| IR (Infrared) | C-O-C Stretch (Ether): Strong absorption band around 1200-1250 cm⁻¹. Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z ≈ 279.15, corresponding to the protonated molecule (C₁₈H₁₉N₂O⁺). |
Synthesis and Purification
A definitive, published protocol for the synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is not publicly available. However, a logical and efficient synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach is a cornerstone of modern medicinal chemistry for constructing C-N bonds.
Retrosynthetic Analysis & Proposed Route
The key disconnection is the C-N bond between the pyridine ring and the pyrrole nitrogen. This suggests a coupling reaction between a 2-halo-5-(benzyloxy)pyridine and 2,5-dimethylpyrrole. The 2-halo-5-(benzyloxy)pyridine precursor can be synthesized from commercially available 2-chloro-5-hydroxypyridine via a standard Williamson ether synthesis.
Exemplary Two-Step Synthetic Protocol
Step 1: Synthesis of 5-(Benzyloxy)-2-chloropyridine
This step involves the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine as a benzyl ether. The use of a base like potassium carbonate (K₂CO₃) is crucial to deprotonate the phenol, forming a phenoxide that acts as a nucleophile to displace the bromide from benzyl bromide.
-
Materials: 2-chloro-5-hydroxypyridine, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone or DMF (solvent).
-
Procedure:
-
To a solution of 2-chloro-5-hydroxypyridine (1.0 eq.) in acetone, add K₂CO₃ (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.
-
Step 2: Buchwald-Hartwig Coupling to form the Final Product
This step constructs the target molecule by coupling the chlorinated pyridine intermediate with 2,5-dimethylpyrrole. This reaction requires a palladium catalyst and a suitable ligand (e.g., Xantphos) to facilitate the C-N bond formation.
-
Materials: 5-(Benzyloxy)-2-chloropyridine, 2,5-Dimethylpyrrole, Pd₂(dba)₃ (catalyst), Xantphos (ligand), Sodium tert-butoxide (NaOtBu) (base), Toluene (solvent).
-
Procedure:
-
To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene, followed by 5-(benzyloxy)-2-chloropyridine (1.0 eq.) and 2,5-dimethylpyrrole (1.2 eq.).
-
Heat the mixture to 100-110 °C and stir under the inert atmosphere. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
-
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Safety, Handling, and Storage
As a chemical intended for research purposes, 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as harmful. The primary hazard statement is H302 - Harmful if swallowed. [4]It carries the GHS07 pictogram for being an irritant. [4]General warnings for related chemicals suggest it may cause skin, eye, and respiratory irritation. [10]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [11]* Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors. [10]Avoid contact with skin, eyes, and clothing. [11]Employ spark-proof tools and take precautionary measures against static discharge if handling large quantities. [10]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [10]Store away from incompatible materials such as strong oxidizing agents and strong acids. [10]* First Aid:
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately. [10] * Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [11]
-
References
-
Royal Society of Chemistry. (2025). Characterization Details. Retrieved from rsc.org. [Link]
-
Zhang, D., et al. (2013). Novel 5-(benzyloxy)pyridin-2(1H)-one Derivatives as Potent c-Met Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2408-13. [Link]
-
Semantic Scholar. (2022, March 23). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from Semantic Scholar. [Link]
-
International Journal of Research in Chemical Sciences. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from ijrcs.org. [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Verma/942c8d23d8c19985223a76e736a5369c2777085c]([Link]
-
PubChem. (n.d.). 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine. Retrieved from PubChem. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. Retrieved from New Journal of Chemistry (RSC Publishing). [Link]
-
MDPI. (2010, April 30). 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). CN104098499B - The preparation method of 5-benzyloxy-2-(4-benzyloxy phenyl)-3-Methyl-1H-indole.
-
ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 2. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from ResearchGate. [Link]
-
Dove Press. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from Dove Press. [Link]
-
IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1083329-33-2|5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vwr.com [vwr.com]
- 8. ijrcs.org [ijrcs.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. targetmol.com [targetmol.com]
